molecular formula C5H4N4 B1254633 3-Azidopyridine CAS No. 10296-29-4

3-Azidopyridine

Cat. No. B1254633
Key on ui cas rn: 10296-29-4
M. Wt: 120.11 g/mol
InChI Key: JIAJBAZUBPTCAO-UHFFFAOYSA-N
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Patent
US04775762

Procedure details

3-Aminopyridine (18.89 g, 0.20 mol) was added to a warm (55° C.) solution of 36 ml of concentrated sulfuric acid in 210 ml of water. The mixture was stirred for five minutes and was then cooled to 5° C. and a solution of 16.66 g (0.24 mol) of sodium nitrite in 140 ml of water was added dropwise, keeping the temperature below 6° C. The mixture was left to stir for 20 minutes. Urea (2.4 g, 0.04 mol) was added and the mixture was again left to stir at 5° C. for 20 minutes. A solution of 15.60 g (0.24 mol) of sodium azide in 150 ml of water was added, keeping the temperature below 10° C. Nitrogen was immediately evolved. The mixture was stirred at ambient temperature for 1.5 hours after the addition was complete and was then neutralized to pH 6-7 with sodium bicarbonate and extracted with ether. The ether extract was dried over magnesium sulfate and stripped of solvent to yield 21.5 g (89 percent of theory) of dark oil. NMR (CDCl3): δ8.58 (m, 2H) δ7.47 (m, 2H).
Quantity
18.89 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
16.66 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.4 g
Type
reactant
Reaction Step Four
Quantity
15.6 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].NC(N)=O.[N-:21]=[N+:22]=[N-].[Na+].C(=O)(O)[O-].[Na+]>O>[N:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[N+:21]=[N-:22] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
18.89 g
Type
reactant
Smiles
NC=1C=NC=CC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.66 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.4 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
15.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 6° C
WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
to stir for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
the mixture was again left
STIRRING
Type
STIRRING
Details
to stir at 5° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
after the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to yield 21.5 g (89 percent of theory) of dark oil

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
N(=[N+]=[N-])C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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